molecular formula C19H24N2O3S2 B300090 N-[2-(Phenylsulfanyl)ethyl]-5-[(phenylsulfonyl)amino]pentanamide

N-[2-(Phenylsulfanyl)ethyl]-5-[(phenylsulfonyl)amino]pentanamide

Cat. No.: B300090
M. Wt: 392.5 g/mol
InChI Key: CCXSKJKGZNEISU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(Phenylsulfanyl)ethyl]-5-[(phenylsulfonyl)amino]pentanamide, also known as PEP, is a chemical compound that has been widely studied for its potential therapeutic applications. PEP is a member of the sulfonamide family of compounds, which have been used for decades in the treatment of various diseases, including cancer, bacterial infections, and autoimmune disorders. In

Scientific Research Applications

N-[2-(Phenylsulfanyl)ethyl]-5-[(phenylsulfonyl)amino]pentanamide has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been studied for its potential neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-[2-(Phenylsulfanyl)ethyl]-5-[(phenylsulfonyl)amino]pentanamide is not fully understood, but it is believed to act through several pathways. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including topoisomerase II, which is essential for DNA replication. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the activity of several pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the activity of several enzymes involved in cancer cell growth. In addition, this compound has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases. This compound has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[2-(Phenylsulfanyl)ethyl]-5-[(phenylsulfonyl)amino]pentanamide has several advantages for lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, making it a viable option for large-scale production. However, this compound has several limitations as well. This compound is a relatively new compound, and its mechanism of action is not fully understood. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy are not well established.

Future Directions

There are several future directions for research on N-[2-(Phenylsulfanyl)ethyl]-5-[(phenylsulfonyl)amino]pentanamide. One area of research could focus on further elucidating the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, further studies could be conducted to evaluate the safety and efficacy of this compound in humans, which could pave the way for its use in clinical settings. Finally, future research could explore the potential of this compound in combination with other compounds, which could enhance its therapeutic effects.

Synthesis Methods

N-[2-(Phenylsulfanyl)ethyl]-5-[(phenylsulfonyl)amino]pentanamide can be synthesized through a multi-step process that involves the reaction of 2-(phenylsulfanyl)ethanamine with 5-bromo-1-pentanoyl chloride, followed by the reaction of the resulting intermediate with sodium phenylsulfinate. The final product is obtained through the reaction of the intermediate with ammonium hydroxide. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for large-scale production.

Properties

Molecular Formula

C19H24N2O3S2

Molecular Weight

392.5 g/mol

IUPAC Name

5-(benzenesulfonamido)-N-(2-phenylsulfanylethyl)pentanamide

InChI

InChI=1S/C19H24N2O3S2/c22-19(20-15-16-25-17-9-3-1-4-10-17)13-7-8-14-21-26(23,24)18-11-5-2-6-12-18/h1-6,9-12,21H,7-8,13-16H2,(H,20,22)

InChI Key

CCXSKJKGZNEISU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCCNC(=O)CCCCNS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)CCCCNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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